molecular formula C9H6BrFN2 B1448484 3-(4-bromo-2-fluorophenyl)-1H-pyrazole CAS No. 1548477-52-6

3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Cat. No. B1448484
CAS RN: 1548477-52-6
M. Wt: 241.06 g/mol
InChI Key: YAYHHBUQIXUYRV-UHFFFAOYSA-N
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Description

“3-(4-bromo-2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(4-bromo-2-fluorophenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring which is substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Analysis : A study by Loh et al. (2013) focused on synthesizing pyrazole compounds, including variants similar to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They used chalcones and hydrazine hydrate in the presence of aliphatic acids. X-ray single crystal structure determination was employed for structural characterization (Loh et al., 2013).

  • Molecular Structure and Synthesis : Sathish et al. (2018) synthesized 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, a compound related to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They utilized FT-IR, NMR, and X-ray diffraction for characterization and explored the molecular structure using Density Functional Theory (DFT) methods (Sathish et al., 2018).

Antimicrobial Studies

  • Antimicrobial Properties : Research by Raval et al. (2012) investigated heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3 H )-one derivatives, which demonstrated significant biological activity. These compounds, related to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, were evaluated for their antimicrobial activity (Raval et al., 2012).

  • Antibacterial and Antifungal Activities : A study by Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including compounds structurally similar to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, and screened them for antibacterial and antifungal activities. The study provided insights into the potential use of these compounds in combating microbial infections (Ragavan et al., 2010).

Potential Anticancer Applications

  • Anticancer Agent Research : A study by Wang et al. (2017) designed and synthesized a series of pyrazoline derivatives, including structures akin to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They evaluated these compounds for antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2017).

Tautomerism and Crystallography

  • Tautomerism and Crystal Structure : Research on compounds like 3-(4-bromo-2-fluorophenyl)-1H-pyrazole, conducted by Trofimenko et al. (2007), explored tautomerism in solid-state and solution using magnetic resonance spectroscopy and X-ray crystallography. Such studies are crucial for understanding the structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).

properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYHHBUQIXUYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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